4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide
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Overview
Description
4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that has significant pharmacological properties, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Preparation Methods
The synthesis of 4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of aromatic aldehydes or cyanogen bromide in acetonitrile solution . The reaction conditions often require alkaline alcoholic solutions or other specific solvents to facilitate the formation of the desired benzimidazole ring structure .
Chemical Reactions Analysis
4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the benzimidazole ring or the hydrazide group .
Scientific Research Applications
4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In industry, it may be used in the development of new materials or as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects . The exact molecular targets and pathways involved depend on the specific application of the compound, but they often include key enzymes involved in microbial or cancer cell metabolism .
Comparison with Similar Compounds
4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide can be compared with other benzimidazole derivatives, such as benomyl, carbendazim, thiabendazole, and albendazole . These compounds share similar pharmacological properties but differ in their specific chemical structures and applications. For example, benomyl and carbendazim are widely used as fungicides in agriculture, while albendazole is used as an anthelmintic agent in medicine . The unique structure of this compound may confer specific advantages in certain applications, such as enhanced antimicrobial activity or improved stability under certain conditions .
Properties
CAS No. |
36841-32-4 |
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Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide |
InChI |
InChI=1S/C16H17N5O/c1-11-19-14-4-2-3-5-15(14)21(11)10-18-13-8-6-12(7-9-13)16(22)20-17/h2-9,18H,10,17H2,1H3,(H,20,22) |
InChI Key |
SLFIUARFRVWHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CNC3=CC=C(C=C3)C(=O)NN |
Origin of Product |
United States |
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